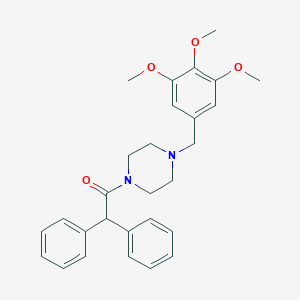![molecular formula C18H21FN2O3S B249200 1-(3-Fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249200.png)
1-(3-Fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a piperazine derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 1-(3-Fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is not fully understood. However, it is believed that this compound exerts its inhibitory effects on enzymes by binding to the active site of the enzyme and preventing substrate binding. It is also believed that this compound exerts its anticancer effects by inducing apoptosis in cancer cells. The exact mechanism by which this compound exhibits its antidepressant-like effects is not fully understood, but it is believed to involve the modulation of neurotransmitter levels in the brain.
Biochemical and Physiological Effects:
1-(3-Fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a role in the regulation of acid-base balance in the body. It has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that play a role in the regulation of neurotransmitter levels in the brain. Additionally, this compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important in the regulation of cell growth and division.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has several advantages and limitations for lab experiments. One of the main advantages of this compound is its high potency and selectivity against various enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. Additionally, this compound has been shown to exhibit potent anticancer activity, which makes it a useful tool for studying the mechanisms of cancer cell growth and division. However, one of the main limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 1-(3-Fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine. One direction is the study of the mechanism of action of this compound in greater detail. This could involve the use of various biochemical and biophysical techniques to study the interaction of this compound with enzymes and cancer cells. Another direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. This could involve the use of animal models to study the absorption, distribution, metabolism, and excretion of this compound in the body. Additionally, the study of the potential use of this compound in the treatment of various diseases such as cancer and depression could be a promising direction for future research.
Méthodes De Synthèse
The synthesis of 1-(3-Fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been achieved using various methods. One of the most commonly used methods involves the reaction of 3-fluorobenzyl chloride with 4-methoxyphenylsulfonyl piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The yield of the compound obtained using this method is typically high, and the purity of the compound can be improved using recrystallization or column chromatography.
Applications De Recherche Scientifique
1-(3-Fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been studied extensively for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. It has also been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines. Additionally, this compound has been studied for its potential use as an antidepressant, as it has been shown to exhibit antidepressant-like effects in animal models.
Propriétés
Nom du produit |
1-(3-Fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine |
|---|---|
Formule moléculaire |
C18H21FN2O3S |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
1-[(3-fluorophenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H21FN2O3S/c1-24-17-5-7-18(8-6-17)25(22,23)21-11-9-20(10-12-21)14-15-3-2-4-16(19)13-15/h2-8,13H,9-12,14H2,1H3 |
Clé InChI |
DSQHUDOWPMOGPJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)F |
SMILES canonique |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249118.png)
![1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone](/img/structure/B249121.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B249123.png)


![1-(Methylsulfonyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B249128.png)







